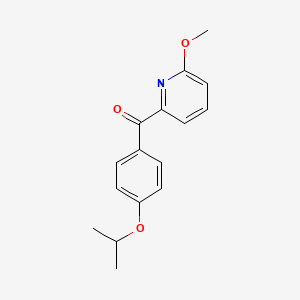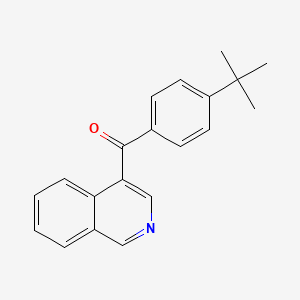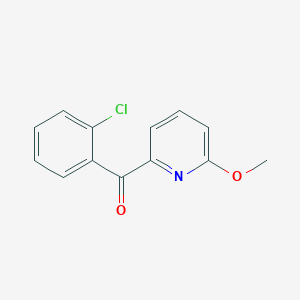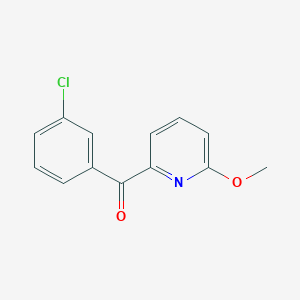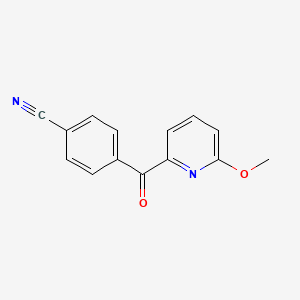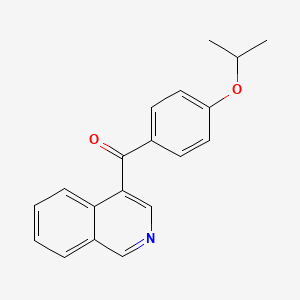
3-(4-Fluorobenzoyl)-4-methylpyridine
概要
説明
The compound “3-(4-Fluorobenzoyl)-4-methylpyridine” is a pyridine derivative with a fluorobenzoyl group attached at the 3-position and a methyl group at the 4-position . Pyridine is a basic heterocyclic organic compound similar to benzene, and benzoyl is a functional group known as an acyl.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-methylpyridine with 4-fluorobenzoyl chloride, a common acylating agent . This could potentially be achieved through a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring with a methyl group (-CH3) attached at the 4-position and a 4-fluorobenzoyl group attached at the 3-position . The fluorobenzoyl group itself consists of a benzene ring with a fluorine atom at the 4-position and a carbonyl group (-C=O) at the 1-position .Chemical Reactions Analysis
As a pyridine derivative, this compound would be expected to undergo reactions typical of pyridines, such as electrophilic substitution, nucleophilic substitution, and metalation . The presence of the fluorobenzoyl group may also influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the fluorobenzoyl group could increase its polarity compared to 4-methylpyridine . It’s difficult to predict its exact properties without experimental data .科学的研究の応用
Crystal Structure and Conformation Analysis
- Research on similar compounds to 3-(4-Fluorobenzoyl)-4-methylpyridine, like {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, has focused on their conformational analysis and crystal structure. These studies involve NMR analyses, X-ray powder diffraction, and thermal stability assessments, providing insights into the solid and solution conformations of such compounds (Ribet et al., 2005).
Structural Characterization
- The structural characterization of related compounds, such as 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, has been carried out using techniques like X-ray diffraction and spectroscopy. These studies help in understanding the molecular structure and interaction patterns, which are crucial for the development of various applications (Gallagher, Donnelly, & Lough, 2008).
Synthesis and Functionalization
- Synthesis and functionalization of compounds with structures similar to this compound, such as 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, are significant for developing cognition-enhancing drugs. These processes involve multiple steps like chlorination, hydrolysis, and methanesulfonylation (Pesti et al., 2000).
Supramolecular Associations
- Studies on the hydrogen-bonded supramolecular association in organic acid–base salts from compounds like 2-Amino-4-methylpyridine have been performed. These investigations reveal details about proton transfer, hydrogen bonding, and the formation of 1D–3D frameworks, which are important for understanding the properties and potential applications of these compounds (Khalib et al., 2014).
Catalytic Systems
- Research on catalytic systems, such as those using tetramethylammonium fluoride and N(TMS)3 for deprotonative coupling, employs methylheteroarenes like 2-, 3-, or 4-methylpyridines. These studies are important for applications in organic synthesis, including the formation of stilbenes and enamines (Shigeno et al., 2019).
Fluorination Processes
- Research on fluorination processes with complex metal fluorides, including the fluorination of methyl pyridines with caesium tetrafluorocobaltate, is important for understanding and developing new methods for introducing fluorine into organic molecules. This area of study is crucial for the synthesis of various fluorinated organic compounds (Plevey, Rendell, & Tatlow, 1982).
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-(4-Fluorobenzoyl)-4-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with dopamine D2 receptors, where it acts as a blocker, similar to its metabolite haloperidol . This interaction is crucial in modulating neurotransmitter activity and has implications in neurological research.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the proliferation of cancer cells by binding to specific proteins such as hnRNPA2, thereby inhibiting their growth . This compound also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been noted, where a specific dosage is required to achieve a significant biochemical response. High doses can result in toxic effects such as liver damage and neurological impairments .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and degradation. These interactions can affect metabolic flux and alter the levels of various metabolites in the body. The compound’s metabolism also involves conjugation reactions that facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound can be actively transported across cell membranes, and its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications can include phosphorylation or ubiquitination, which influence its localization and stability within the cell. The compound’s activity is often dependent on its precise localization within the cell .
特性
IUPAC Name |
(4-fluorophenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSSCJBHGYYUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




